molecular formula C17H18ClN5O4S B6535064 4-(4-chlorobenzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide CAS No. 1171022-36-8

4-(4-chlorobenzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide

Cat. No.: B6535064
CAS No.: 1171022-36-8
M. Wt: 423.9 g/mol
InChI Key: WYBSRGXZRYMIFK-UHFFFAOYSA-N
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Description

4-(4-chlorobenzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide is a useful research compound. Its molecular formula is C17H18ClN5O4S and its molecular weight is 423.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.0768029 g/mol and the complexity rating of the compound is 638. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O4S/c1-11-10-14(23(2)22-11)16-20-21-17(27-16)19-15(24)4-3-9-28(25,26)13-7-5-12(18)6-8-13/h5-8,10H,3-4,9H2,1-2H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBSRGXZRYMIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chlorobenzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and interactions with biomolecules. The information presented is derived from various research studies and includes data tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18ClN3O3S
  • Molecular Weight : 373.85 g/mol

This compound features a sulfonamide group, which is known for its diverse biological activities.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of compounds similar to the target molecule. A series of derivatives were tested against various bacterial strains. The results indicated:

CompoundBacterial StrainActivity Level
4aSalmonella typhiModerate
4bBacillus subtilisStrong
4cEscherichia coliWeak

The compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains such as Escherichia coli .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Notably, it was evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease:

CompoundEnzymeIC50 Value (µM)
7lAcetylcholinesterase2.14 ± 0.003
7mUrease0.63 ± 0.001

These results suggest that the compound exhibits significant inhibitory activity against these enzymes, which are critical in various physiological processes .

Binding Studies

In silico docking studies have provided insights into the interaction of the compound with bovine serum albumin (BSA). These studies indicated that the compound binds effectively to BSA, suggesting potential pharmacokinetic advantages:

  • Binding Affinity : High binding affinity to BSA indicates prolonged circulation time in biological systems.

The interactions were characterized by hydrogen bonding and hydrophobic interactions, which enhance stability in physiological conditions .

Study on Anticancer Properties

In a study investigating anticancer properties, derivatives of compounds similar to the target molecule were tested on various cancer cell lines. The findings revealed that several derivatives exhibited cytotoxic effects on cancer cells:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Results : Compounds showed IC50 values ranging from 10 µM to 25 µM against these cell lines.

This suggests that modifications in the structure could enhance anticancer activity .

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